

3-Bromo-5-fluorobenzonitrile: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Bromo-5-fluorobenzonitrile*

Cat. No.: *B1333829*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-5-fluorobenzonitrile**, a key building block in modern medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and applications in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols and spectroscopic data are provided to support laboratory research and development.

Chemical Structure and Properties

3-Bromo-5-fluorobenzonitrile is a disubstituted benzonitrile featuring a bromine atom and a fluorine atom at the meta positions relative to the nitrile group. This substitution pattern makes it a versatile intermediate for introducing a 3-bromo-5-fluorophenyl moiety into target molecules.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference(s)
IUPAC Name	3-bromo-5-fluorobenzonitrile	[1]
CAS Number	179898-34-1	[1]
Molecular Formula	C ₇ H ₃ BrFN	
Molecular Weight	200.01 g/mol	
Appearance	Solid	
Melting Point	43 °C	N/A
Boiling Point	218.7±20.0 °C (Predicted)	N/A
Density	1.69±0.1 g/cm ³ (Predicted)	N/A
SMILES	C1=C(C=C(C=C1F)Br)C#N	[1]
InChI	InChI=1S/C7H3BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H	

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3-Bromo-5-fluorobenzonitrile** based on analysis of structurally similar compounds and standard spectroscopic principles.

Table 2: Predicted ¹H and ¹³C NMR Data (CDCl₃, 400 MHz)

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant(s) (J, Hz)	Assignment
^1H NMR	~7.6	m	-	H-2
~7.5	m	-		H-4
~7.3	m	-		H-6
^{13}C NMR	~162 (d)	d	JCF \approx 250	C-5
~134 (d)	d		JCF \approx 8	C-1
~127 (d)	d		JCF \approx 3	C-4 or C-6
~123 (d)	d		JCF \approx 10	C-3
~119 (d)	d		JCF \approx 24	C-2 or C-6
~117	s	-		-CN
~114 (d)	d		JCF \approx 23	C-2 or C-6

Note: Actual chemical shifts and coupling constants may vary. The assignments are based on predicted electronic effects of the substituents.

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

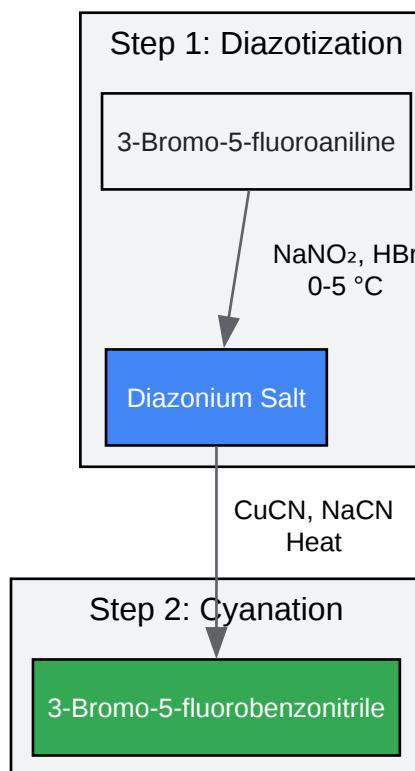
m/z	Relative Intensity	Assignment
201	Moderate	$[\text{M}+2]^+$ (containing ^{81}Br)
199	Moderate	$[\text{M}]^+$ (containing ^{79}Br)
120	High	$[\text{M} - \text{Br}]^+$
93	Moderate	$[\text{M} - \text{Br} - \text{HCN}]^+$

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Synthesis of 3-Bromo-5-fluorobenzonitrile

A common and effective method for the synthesis of **3-Bromo-5-fluorobenzonitrile** is via a Sandmeyer reaction starting from 3-bromo-5-fluoroaniline. This multi-step process involves the diazotization of the aniline followed by cyanation.

Experimental Protocol: Sandmeyer Reaction


Step 1: Diazotization of 3-bromo-5-fluoroaniline

- In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, add 3-bromo-5-fluoroaniline (1 equivalent) to a solution of hydrobromic acid (HBr, 48%, ~3 equivalents).
- Slowly add a solution of sodium nitrite (NaNO₂, 1.05 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.
- Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

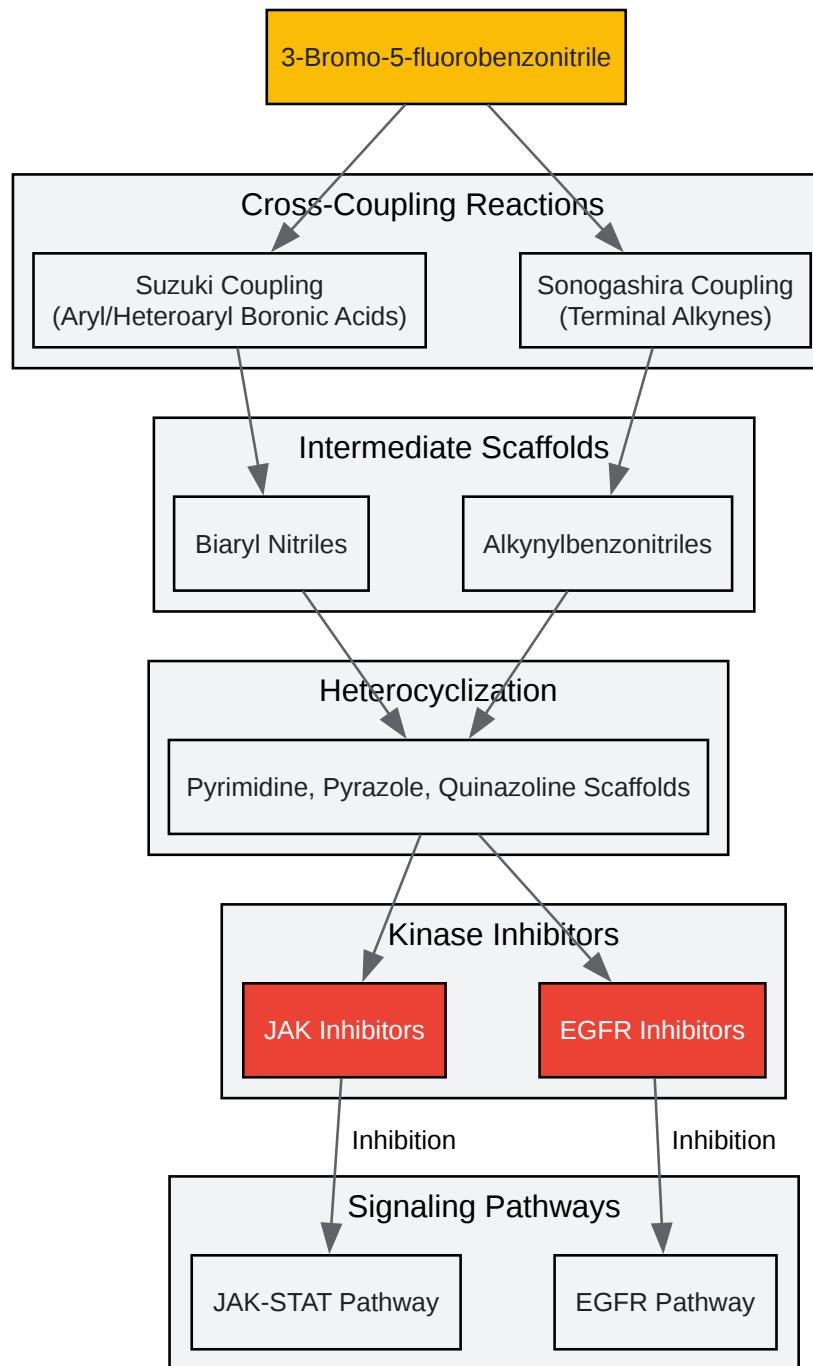
Step 2: Cyanation

- In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equivalents) and sodium cyanide (NaCN, 1.2 equivalents) in water.
- Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.
- Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
- Cool the mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to yield **3-Bromo-5-fluorobenzonitrile**.

Synthesis of 3-Bromo-5-fluorobenzonitrile via Sandmeyer Reaction

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-Bromo-5-fluorobenzonitrile**.


Applications in Drug Discovery: A Precursor for Kinase Inhibitors

3-Bromo-5-fluorobenzonitrile is a valuable starting material for the synthesis of complex heterocyclic molecules, many of which are scaffolds for potent and selective kinase inhibitors. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, allowing for the introduction of various aryl, heteroaryl, and alkynyl groups. The nitrile group can be transformed into other functional groups, such as amines or amides, to further elaborate the molecular structure.

Potential Role in the Synthesis of JAK and EGFR Inhibitors

The Janus kinase (JAK) family of tyrosine kinases and the epidermal growth factor receptor (EGFR) are critical mediators of signaling pathways that are often dysregulated in cancer and inflammatory diseases.^{[2][3]} Many small-molecule inhibitors of these kinases feature nitrogen-containing heterocyclic cores, such as pyrimidines, pyrazoles, and quinazolines. **3-Bromo-5-fluorobenzonitrile** can serve as a key precursor for the construction of these scaffolds.

Role of 3-Bromo-5-fluorobenzonitrile in Kinase Inhibitor Synthesis

[Click to download full resolution via product page](#)

Caption: Logical workflow from starting material to therapeutic target.

Experimental Protocols for Key Coupling Reactions

The following are representative protocols for Suzuki-Miyaura and Sonogashira reactions using an aryl bromide like **3-Bromo-5-fluorobenzonitrile**.

This reaction is used to form a carbon-carbon bond between the aryl bromide and an organoboron compound.[\[4\]](#)[\[5\]](#)

- To a reaction vessel, add **3-Bromo-5-fluorobenzonitrile** (1 equivalent), the desired arylboronic acid or ester (1.2 equivalents), and a base such as potassium carbonate (K_2CO_3 , 2-3 equivalents).
- Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (0.05 equivalents) or Palladium(II) acetate [$Pd(OAc)_2$] with a suitable phosphine ligand.
- Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
- Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture with stirring (typically 80-100 °C).
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer, concentrate, and purify the product by column chromatography.

This reaction couples the aryl bromide with a terminal alkyne.[\[6\]](#)[\[7\]](#)

- To a reaction vessel under an inert atmosphere, add **3-Bromo-5-fluorobenzonitrile** (1 equivalent), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [$PdCl_2(PPh_3)_2$] (0.03 equivalents), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.05 equivalents).
- Add a degassed solvent, typically an amine base like triethylamine (Et_3N) or a mixture of an organic solvent (e.g., THF or DMF) and an amine base.

- Add the terminal alkyne (1.1-1.5 equivalents) to the mixture.
- Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
- Dry the organic layer, concentrate, and purify the product by column chromatography.

Safety Information

3-Bromo-5-fluorobenzonitrile is a chemical that should be handled by trained professionals in a laboratory setting.

Table 4: GHS Hazard Information

Hazard Class	Hazard Statement
Acute Toxicity, Oral	H302: Harmful if swallowed
Eye Irritation	H319: Causes serious eye irritation

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

This guide is intended for informational purposes for research and development applications. All experimental work should be conducted in a controlled laboratory environment with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-5-fluorobenzonitrile | C7H3BrFN | CID 2783330 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Bromo-5-fluorobenzonitrile: A Technical Guide for Chemical Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1333829#3-bromo-5-fluorobenzonitrile-structure\]](https://www.benchchem.com/product/b1333829#3-bromo-5-fluorobenzonitrile-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com